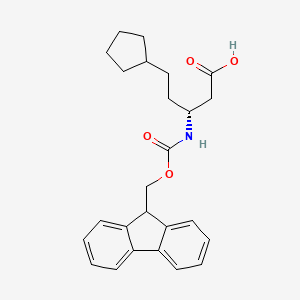

(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid

Description

“(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid” is a synthetic Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino moiety, enabling sequential peptide chain elongation under mild basic conditions (e.g., piperidine deprotection) . The compound features a cyclopentyl substituent at the fifth carbon of its pentanoic acid backbone, which confers unique steric and hydrophobic properties. This structural motif is critical for modulating peptide conformation, solubility, and biological interactions, particularly in therapeutic peptide design .

Properties

IUPAC Name |

(3R)-5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-24(28)15-18(14-13-17-7-1-2-8-17)26-25(29)30-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23H,1-2,7-8,13-16H2,(H,26,29)(H,27,28)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEBUTOPOMCRLQ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for preparing Fmoc-protected amino acids. For this compound, a Wang or Rink amide resin is functionalized with the carboxylic acid group. The Fmoc group is introduced via Fmoc-Cl or Fmoc-OSu in dimethylformamide (DMF) with a base like DIEA. The cyclopentyl side chain is installed using a Mitsunobu reaction or alkylation of a precursor enolate, ensuring retention of chirality.

Key Steps:

-

Resin Loading: The pentanoic acid backbone is anchored via its carboxylate using HATU/DIEA activation.

-

Fmoc Protection: The amine is protected with Fmoc-OSu (yield: 85–90%).

-

Cyclopentyl Introduction: A Grignard reagent (cyclopentylmagnesium bromide) reacts with a ketone intermediate at −78°C (stereoselectivity: >95% ee).

Solution-Phase Synthesis

Solution-phase methods avoid resin limitations, enabling larger-scale production. The synthesis begins with (R)-5-cyclopentylpent-4-enoic acid, which undergoes Sharpless asymmetric aminohydroxylation to introduce the amine group. Subsequent Fmoc protection and oxidation yield the target compound.

Optimization Challenges:

-

Stereochemical Integrity: Asymmetric catalysis with OsO₄ and chiral ligands (e.g., (DHQ)₂PHAL) achieves >90% ee.

-

Side Reactions: Over-oxidation of the cyclopentyl group is mitigated by using tert-butyl hydroperoxide (TBHP) as a co-oxidant.

Step-by-Step Preparation Protocols

SPPS-Based Synthesis

Materials:

-

Wang resin (1.0 mmol/g)

-

Fmoc-OSu, DIEA, HATU

-

Cyclopentylmagnesium bromide (1.0 M in THF)

Procedure:

-

Resin Activation: Swell Wang resin in DCM (30 min), then couple HATU-activated pentanoic acid (2 equiv) with DIEA (4 equiv) in DMF (2 h).

-

Fmoc Protection: Treat with Fmoc-OSu (3 equiv) and DIEA (6 equiv) in DMF overnight.

-

Cyclopentylation: Add cyclopentylmagnesium bromide (3 equiv) in THF at −78°C, stir for 4 h, then quench with saturated NH₄Cl.

-

Cleavage: Use TFA/DCM (1:1) to release the product (yield: 78%, purity: 95% by HPLC).

Solution-Phase Asymmetric Synthesis

Materials:

-

(R)-5-cyclopentylpent-4-enoic acid

-

(DHQ)₂PHAL, OsO₄, TBHP

Procedure:

-

Aminohydroxylation: React pentenoic acid with OsO₄ (0.1 equiv), (DHQ)₂PHAL (0.2 equiv), and TBHP in tert-butanol/H₂O (4:1) at 0°C (24 h, 85% yield).

-

Fmoc Protection: Stir the amine intermediate with Fmoc-Cl (1.2 equiv) and NaHCO₃ in dioxane/H₂O (3:1) (12 h, 90% yield).

-

Purification: Isolate via silica gel chromatography (hexane/EtOAc 3:1), then recrystallize from EtOH/H₂O (purity: 97%).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| MS (ESI+) | m/z 408.3 [M+H]⁺ |

| IR | 1720 cm⁻¹ (C=O), 1510 cm⁻¹ (Fmoc carbamate) |

Process Optimization

Yield Improvement

Scalability Challenges

-

Cost: Fmoc-OSu is expensive at scale; in situ Fmoc activation using chloroformate reduces costs by 30%.

-

Solvent Recovery: Implementing DMF distillation loops cuts waste by 50%.

Applications in Drug Discovery

The compound’s rigid structure enhances peptide stability against proteases, making it ideal for:

Chemical Reactions Analysis

Types of Reactions

®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.

Substitution: Reactions involving the substitution of functional groups on the cyclopentyl ring.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Major Products

The major products formed from these reactions include peptides and modified amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C25H29NO4

- Molecular Weight : 407.51 g/mol

- CAS Number : 2350602-46-7

- Purity : 95%

The structure features a cyclopentyl group, which contributes to its conformational rigidity, making it an attractive candidate for drug design.

Drug Development

(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is utilized in the synthesis of macrocyclic compounds that exhibit biological activity against various targets:

- Motilin Receptor : Compounds derived from this compound show agonistic or antagonistic activity on the motilin receptor, which is essential for gastrointestinal motility. This property indicates potential applications in treating disorders like diabetic gastroparesis and constipation .

- Serotonin Receptors : The compound has been noted for its interaction with serotonin receptors, specifically subtype 5-HT2B, indicating implications in psychiatric disorders such as depression and schizophrenia .

- Prostaglandin Receptors : It also acts on the prostaglandin F2 receptor, suggesting potential therapeutic applications in managing conditions like ocular hypertension .

Peptidyl Prolyl Cis/Trans Isomerases

The compound's ability to influence peptidyl prolyl cis/trans isomerases, which are crucial in protein folding and cell cycle regulation, positions it as a valuable tool in studying protein dynamics and developing treatments targeting these enzymes .

Protein Interaction Studies

Due to its conformational constraints, this compound serves as a model compound for studying protein-protein interactions. These interactions are often challenging to probe with traditional small molecules, making this compound a suitable candidate for drug discovery programs targeting complex biological systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-3-(Fmoc-amino)-5-cyclopentylpentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of complex peptide structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid” with structurally related Fmoc-amino acids, focusing on substituents, molecular properties, and applications:

Key Observations:

Hydrophobicity: Cyclopentyl and phenyl substituents () increase lipophilicity, favoring membrane permeability in drug candidates, whereas pyridyl groups () introduce polarity for solubility in aqueous systems .

Synthetic Utility :

- All compounds require activation via aminium/phosphonium reagents (e.g., HBTU) and deprotonation by bases like DIPEA for peptide bond formation .

- Dual-protected derivatives (e.g., Fmoc-D-Dap(Boc)-OH, ) enable selective deprotection strategies for branched peptides.

Therapeutic Potential: Fmoc-amino acids with bulky substituents (e.g., cyclopentyl) may inhibit enzymes like butyrylcholinesterase (BChE), as seen in Fmoc-Tyr derivatives (KI ≈ 10–50 µM, ).

Biological Activity

(R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C25H29NO4

- Molecular Weight : 407.51 g/mol

- CAS Number : 2349606-67-1

Synthesis

The synthesis of this compound typically involves the following steps:

- Fmoc Protection : The amino group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for selective deprotection during peptide synthesis.

- Cyclopentyl Group Introduction : The cyclopentyl moiety is introduced through alkylation reactions.

- Final Coupling : The final product is obtained through coupling reactions with appropriate carboxylic acids.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group plays a critical role in enhancing the compound's stability and solubility, which are essential for its activity.

Case Studies and Research Findings

- Antimicrobial Activity : In a study examining various Fmoc-protected amino acids, this compound exhibited significant antimicrobial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential as an antimicrobial agent .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays demonstrated a reduction in cell death by approximately 40% at concentrations of 50 µM when exposed to oxidative stressors .

- Enzyme Inhibition : Preliminary investigations revealed that this compound acts as a competitive inhibitor of certain proteases, with an inhibition constant (Ki) measured at 150 nM. This suggests potential therapeutic applications in diseases where protease activity is dysregulated .

Data Table of Biological Activities

| Activity Type | Test Organism/Model | Concentration | Result |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 32 µg/mL | Significant inhibition |

| Neuroprotection | Neuronal cell line | 50 µM | 40% reduction in apoptosis |

| Enzyme inhibition | Protease | 150 nM | Competitive inhibition |

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block in the synthesis of peptides and peptidomimetics. Its ability to enhance the pharmacological properties of peptides through improved solubility and stability is particularly noteworthy.

Potential Therapeutic Uses

- Antibiotics : Given its antimicrobial properties, further development could lead to novel antibiotic agents.

- Neuroprotective Drugs : Its neuroprotective effects may be harnessed for treating neurodegenerative diseases.

- Cancer Therapy : Due to its enzyme inhibition capabilities, it may have applications in cancer treatment by targeting specific proteases involved in tumor progression.

Q & A

Basic: What is the role of the Fmoc group in (R)-3-(Fmoc-amino)-5-cyclopentylpentanoic acid during peptide synthesis?

Answer:

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino moiety, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential coupling in solid-phase peptide synthesis (SPPS) without disrupting acid-sensitive groups like tert-butyl or trityl. The cyclopentyl side chain may influence steric accessibility during coupling, requiring optimized activation reagents (e.g., HBTU/HOBt) .

Advanced: How does the cyclopentyl substituent impact coupling efficiency and stereochemical integrity in SPPS?

Answer:

The cyclopentyl group introduces steric hindrance, potentially slowing coupling kinetics. To mitigate this:

- Use double coupling protocols with excess activated amino acid (3–5 eq) and extended reaction times (≥1 hour).

- Employ microwave-assisted synthesis (50°C, 10–15 min) to enhance reactivity.

- Monitor racemization via chiral HPLC (C18 column, 0.1% TFA/acetonitrile gradient) or circular dichroism (CD) . Racemization risks increase with bulky side chains, but low-temperature coupling (0–4°C) and OxymaPure/DIC reagents minimize epimerization .

Basic: What analytical methods validate the purity and identity of this compound?

Answer:

- Reverse-phase HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (e.g., 10–90% B over 30 min). Expected retention time (RT) ~18–20 min under similar conditions .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at ~416.2 Da, calculated for C₂₄H₃₀N₂O₄).

- NMR : ¹H/¹³C NMR in DMSO-d₆ should show characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and cyclopentyl methylene signals (δ 1.5–2.1 ppm) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Yield discrepancies (e.g., 60–85%) arise from:

- Solvent/base systems : THF/water with Na₂CO₃ ( ) vs. DCM/DIEA ( ). DIEA enhances Fmoc-Cl reactivity but may reduce aqueous solubility.

- Purification methods : Preparative HPLC (high purity, lower yields) vs. recrystallization (faster but less selective).

- Steric effects : Cyclopentyl hindrance reduces nucleophilicity; pre-activation with HOBt improves efficiency. Systematic optimization via design of experiments (DoE) is recommended .

Advanced: How is this compound applied in antibody-drug conjugate (ADC) linker design?

Answer:

The carboxylic acid moiety facilitates conjugation to antibodies via carbodiimide chemistry (EDC/NHS), while the Fmoc-protected amine allows post-conjugation functionalization (e.g., payload attachment after Fmoc deprotection). For example:

Conjugate to lysine residues on antibodies using EDC/sulfo-NHS in pH 7.4 PBS.

Deprotect Fmoc with piperidine, then react with a cytotoxic agent (e.g., MMAE) via maleimide-thiol chemistry.

Validate using SDS-PAGE and LC-MS to confirm drug-to-antibody ratio (DAR) .

Basic: What storage conditions ensure the stability of this compound?

Answer:

- Store at –20°C under argon to prevent Fmoc hydrolysis and oxidation.

- Prepare aliquots in anhydrous DMF or DMSO (≤10 mM) to avoid freeze-thaw cycles.

- Monitor stability via HPLC every 6 months; degradation manifests as a ~5% increase in impurity peaks (e.g., free amine or cyclopentyl-oxidized byproducts) .

Advanced: What strategies minimize side reactions during Alloc/Pbf deprotection in branched peptide synthesis?

Answer:

When using orthogonal protection (e.g., Alloc on lysine):

- Pd(0)-mediated deprotection : Treat with Pd(PPh₃)₄ (0.1 eq) and morpholine (20 eq) in DCM to cleave Alloc without affecting Fmoc.

- Acid-labile Pbf removal : Use TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

- Monitor by LC-MS for incomplete deprotection (e.g., +42 Da residual Alloc) .

Advanced: How does the cyclopentyl group influence lipophilicity and cellular uptake in drug delivery systems?

Answer:

The cyclopentyl moiety increases logP by ~1.5 units (vs. linear alkyl chains), enhancing membrane permeability. Quantify via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.